molecular formula C23H19NO4 B2778722 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1428364-76-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2778722
CAS No.: 1428364-76-4
M. Wt: 373.408
InChI Key: YBKBXCNQPJSQLW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is a synthetic chemical compound with the molecular formula C 23 H 19 NO 4 and a molecular weight of 373.4 g/mol . This acetamide derivative features a distinct molecular architecture, incorporating a naphthalene group linked to a benzodioxole ring system via an alkyne-containing chain. The benzodioxole moiety is a privileged structure in medicinal chemistry, often associated with a range of biological activities and frequently explored in the development of pharmacologically active compounds . The naphthalene group is a common hydrophobic pharmacophore that can contribute to interactions with biological targets. The presence of the alkyne linker offers potential for further chemical modification, such as in click chemistry applications, making this compound a valuable building block or intermediate in organic synthesis and drug discovery programs . Researchers can investigate this molecule as a novel chemical entity in high-throughput screening assays or as a precursor for generating compound libraries aimed at probing specific biological pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-23(14-18-8-5-7-17-6-1-2-9-20(17)18)24-12-3-4-13-26-19-10-11-21-22(15-19)28-16-27-21/h1-2,5-11,15H,12-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKBXCNQPJSQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Alkyne formation: The but-2-yn-1-yl linker can be introduced via Sonogashira coupling or other alkyne-forming reactions.

    Naphthalene acetamide synthesis: The naphthalene ring can be functionalized to introduce the acetamide group.

    Final coupling: The benzo[d][1,3]dioxole and naphthalene acetamide intermediates can be coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the alkyne linker or the acetamide group.

    Substitution: Substitution reactions might occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alkanes or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Benzo[d][1,3]dioxole Derivatives

Examples :

  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (Yield: 67%, m.p. 169–170°C, HCl salt)
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(trifluoromethylphenyl)piperazine (Yield: 55–75%, m.p. 164–203°C, HCl salt)
Feature Target Compound Piperazine Derivatives
Core Structure Acetamide + alkyne linker Piperazine + ethyl/methylene linker
Aromatic Groups Naphthalen-1-yl + benzo[d][1,3]dioxole Benzo[d][1,3]dioxole + substituted phenyl
Melting Point Not reported 164–203°C (as HCl salts)
Synthetic Yield Not reported 55–82%
Key Spectral Data Expected: δ 5.9–8.3 ppm (aromatic H) δ 2.5–3.5 ppm (piperazine H)

Key Differences :

  • The target compound lacks a piperazine ring, which is critical for hydrogen bonding in many receptor-targeting drugs .
  • The alkyne linker may enhance metabolic stability compared to flexible ethyl/methylene chains in piperazine derivatives .
Triazole-Linked Naphthalene Derivatives

Examples :

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b): Yield: Not specified, m.p. Not reported; IR: 3292 cm⁻¹ (–NH), 1682 cm⁻¹ (C=O); HRMS: [M+H]+ 404.1348 .
Feature Target Compound Triazole Derivatives
Linker But-2-yn-1-yl 1,2,3-Triazole
Synthetic Method Likely nucleophilic substitution Click chemistry (1,3-dipolar cycloaddition)
Functional Groups Acetamide + alkyne Acetamide + triazole + nitro/chloro groups
Biological Potential Not reported Antimicrobial (inferred from IR/NMR)

Key Differences :

  • The target compound’s alkyne linker may confer greater rigidity, influencing binding affinity in biological targets.
Naphthalene-Substituted Acetamides

Example :

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Reported in crystal structure studies, highlighting stable conformation via C–H⋯O and π–π interactions .
Feature Target Compound Naphthalene Acetamide
Substituents Benzo[d][1,3]dioxole + alkyne linker Chloro/fluoro phenyl
Crystallinity Not reported High (validated by X-ray)
Hydrogen Bonding Potential via acetamide –NH Observed via C–H⋯O interactions

Key Differences :

  • The benzo[d][1,3]dioxole group in the target compound may increase metabolic resistance compared to halogenated aryl groups .

Table 1: Comparative Analysis of Key Features

Compound Class Linker Type Aromatic Groups Melting Point (°C) Synthetic Yield Biological Inference
Target Compound Alkyne Naphthalene + benzo[d][1,3]dioxole Potential CNS/antimicrobial activity
Piperazine Derivatives Ethyl/methylene Benzo[d][1,3]dioxole + aryl 164–203 55–82% Neurological targets
Triazole Derivatives Triazole Naphthalene + nitro/chloro Antimicrobial
Halogenated Acetamides Single bond Naphthalene + halogenated aryl Stable crystal packing

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions due to its electron-rich nature. The structure also includes a but-2-yn-1-yl linker that contributes to flexibility and spatial orientation, potentially influencing its interaction with biological targets. The naphthalene ring adds further complexity and may enhance hydrophobic interactions with cellular components.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and inflammation. The benzo[d][1,3]dioxole unit may facilitate π-π stacking interactions with aromatic residues on target proteins .
  • Cytotoxicity : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against HepG2 and HCT116 cell lines .
  • Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, affecting inflammatory pathways .

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds related to this compound:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-benzamideHCT1161.54
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-benzamideMCF74.52

These findings indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been evaluated:

Research has shown that certain derivatives can significantly reduce levels of inflammatory markers in vitro. For example, compounds were tested for their ability to inhibit the release of TNF-α in activated macrophages, demonstrating a dose-dependent response .

Case Studies

A notable study investigated the effects of synthesized benzoxazepine derivatives containing benzo[d][1,3]dioxole moieties on cancer cell proliferation and inflammation:

  • Study Design : The researchers synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines.
  • Results : Some derivatives showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. Additionally, they exhibited varying effects on cytokine release depending on the specific cancer cell line used .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a naphthalene-containing precursor via alkyne intermediates. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Copper(I) iodide or palladium catalysts may facilitate Sonogashira-type couplings for alkyne formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity of the benzo[d][1,3]dioxole, naphthalene, and acetamide groups. Aromatic protons in the range of δ 6.8–8.2 ppm confirm naphthalene integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) and rules out contaminants .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C in benzodioxole) confirm functional groups .

Q. How does the benzodioxole moiety influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The benzodioxole increases logP values by ~1.5 units compared to non-aromatic analogs, enhancing membrane permeability (measured via HPLC retention times) .
  • Metabolic stability : The methylenedioxy group resists oxidative degradation in microsomal assays (e.g., rat liver microsomes, NADPH cofactor) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

  • Methodological Answer :

  • Dose-response profiling : Conduct IC50/EC50 assays across multiple cell lines (e.g., HepG2, MCF-7) to differentiate cytotoxic vs. cytostatic effects .
  • Target engagement assays : Use fluorescence polarization or SPR to quantify binding affinity to proposed targets (e.g., tubulin or kinase enzymes) .
  • Off-target screening : Employ proteome-wide affinity pulldown followed by LC-MS/MS to identify unintended interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or topoisomerase II). Key interactions include π-π stacking with naphthalene and hydrogen bonding via the acetamide .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvated lipid bilayer) .

Q. What in vitro/in vivo discrepancies might arise in pharmacokinetic studies, and how can they be addressed?

  • Methodological Answer :

  • Bioavailability optimization : Use prodrug strategies (e.g., esterification of the acetamide) to enhance oral absorption in rodent models .
  • Metabolite identification : Perform LC-HRMS on plasma samples post-administration to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Tissue distribution : Radiolabel the compound with 14C and quantify accumulation in target organs via autoradiography .

Data Contradiction Analysis

Q. Why do structural analogs with minor modifications show divergent bioactivity profiles?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., replacing naphthalene with indole) and test in enzyme inhibition assays. For example, replacing the but-2-yn-1-yl linker with a propyl chain reduces tubulin binding by 70% .
  • Crystallography : Solve X-ray structures of analog-enzyme complexes to identify steric clashes or altered hydrogen-bond networks .

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